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Get Quote

Abstract & Technical Scope
MC-Val-Ala-PAB-Cl (ADC1280) is a critical electrophilic linker intermediate used to conjugate

cytotoxic payloads (e.g., PBD dimers, tubulysins) to antibodies via a protease-cleavable

spacer. Unlike the widely used Val-Cit (Valine-Citrulline) linker, the Val-Ala (Valine-Alanine)

dipeptide offers superior solubility profiles for hydrophobic payloads and reduced aggregation

in high-DAR (Drug-Antibody Ratio) conjugates.

The "Cl" designation refers to the benzyl chloride (chloromethyl) functional group on the para-

aminobenzyl (PAB) spacer. This highly reactive electrophile is designed to form ether or

alkylamine bonds with payloads, or serve as a precursor to carbamates.

Critical Mechanism:

Conjugation: The Maleimide (MC) group conjugates to antibody cysteines.

Payload Attachment: The Benzyl Chloride reacts with the payload's nucleophile (phenolic -

OH or amine).
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Release: Lysosomal proteases (Cathepsin B) cleave the Val-Ala amide bond.[1][2][3] The

resulting PAB group undergoes a spontaneous 1,6-elimination (self-immolation), releasing

the free payload.[4]

Retrosynthetic Analysis & Strategy
The synthesis is divided into three critical stages to ensure stereochemical integrity and prevent

premature maleimide hydrolysis.

Stage I: Dipeptide Assembly (Fmoc-Val-Ala-PAB-OH)

Rationale: We utilize Fmoc-chemistry rather than Boc to avoid the final strong acid

deprotection (TFA), which can degrade the PAB alcohol or induce side reactions. EEDQ

(N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) is selected as the coupling agent to

minimize racemization of the Alanine residue.

Stage II: N-Terminal Capping (MC-Val-Ala-PAB-OH)

Rationale: The maleimide moiety is introduced after peptide assembly. The 6-

maleimidohexanoic acid active ester (MC-OSu) is used for mild, rapid coupling.

Stage III: Chlorination (MC-Val-Ala-PAB-Cl)

Rationale: Conversion of the benzyl alcohol to benzyl chloride is the most sensitive step.

We employ Thionyl Chloride (SOCl₂) with strict temperature control to prevent maleimide

polymerization or ring-opening.

Chemical Pathway Diagram
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Caption: Stepwise synthetic route from amino acid building blocks to the activated benzyl

chloride linker.
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Detailed Experimental Protocol
Safety Warning

PAB-Cl derivatives are potent alkylating agents. Handle in a fume hood with double gloves.

Thionyl Chloride releases HCl and SO₂ gases; use a scrubbing system.

Maleimides are light- and base-sensitive. Perform reactions in amber glassware where

possible.

Materials
Reagents: Fmoc-Val-Ala-OH (or Fmoc-Val-OH + H-Ala-OMe), 4-Aminobenzyl alcohol (PAB-

OH), EEDQ, Diethylamine (DEA), 6-Maleimidohexanoic acid N-hydroxysuccinimide ester

(MC-OSu), Thionyl Chloride (SOCl₂).

Solvents: Anhydrous Dichloromethane (DCM), Anhydrous DMF, Methanol (MeOH), Diethyl

Ether.

Stage I: Synthesis of Fmoc-Val-Ala-PAB-OH
Preparation: In a 250 mL round-bottom flask, dissolve Fmoc-Val-Ala-OH (5.0 g, 12.2 mmol)

and 4-Aminobenzyl alcohol (PAB-OH) (1.8 g, 14.6 mmol, 1.2 eq) in a mixture of DCM:MeOH

(2:1, 60 mL).

Coupling: Add EEDQ (6.0 g, 24.4 mmol, 2.0 eq). Stir the reaction mixture at room

temperature (20–25°C) for 16 hours in the dark.

Note: EEDQ is preferred over HATU here to prevent the reaction of the PAB hydroxyl

group; EEDQ is highly selective for amines.

Work-up: Concentrate the solvent under reduced pressure. Triturate the residue with Diethyl

Ether (100 mL).

Filtration: Filter the resulting white precipitate. Wash the cake with cold ether (2 × 50 mL) and

water (2 × 50 mL) to remove excess PAB-OH and urea byproducts.

Drying: Dry under high vacuum.
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Yield Target: >85%

QC Check: LC-MS (ESI+) m/z calc for C₃₀H₃₃N₃O₅ [M+H]⁺ ≈ 516.2.

Stage II: Synthesis of MC-Val-Ala-PAB-OH
Fmoc Deprotection: Dissolve Fmoc-Val-Ala-PAB-OH (4.0 g, 7.7 mmol) in DMF (20 mL). Add

Diethylamine (5 mL). Stir at RT for 2 hours.

Note: Avoid Piperidine if possible, as secondary amines can be hard to remove completely

without aqueous workup, which PAB-OH tolerates poorly. DEA is more volatile.

Evaporation: Concentrate to dryness under high vacuum (< 1 mbar) at 30°C to remove DMF

and DEA. Co-evaporate with DCM (2x) to ensure complete amine removal.

Coupling: Redissolve the crude H-Val-Ala-PAB-OH residue in anhydrous DMF (15 mL).

Addition: Add MC-OSu (2.6 g, 8.5 mmol, 1.1 eq) and DIPEA (1.5 mL, 1.1 eq). Stir at RT for

4–6 hours.

Precipitation: Pour the reaction mixture into ice-cold Diethyl Ether (200 mL) with vigorous

stirring.

Purification: Filter the precipitate. If purity is <95%, purify via Flash Chromatography (Silica,

DCM:MeOH gradient 0-10%).

Product: MC-Val-Ala-PAB-OH (White to off-white solid).

QC Check: ¹H NMR (DMSO-d₆) confirms maleimide protons (s, 2H, ~7.0 ppm) and PAB

benzylic protons (d, 2H).

Stage III: Chlorination (MC-Val-Ala-PAB-Cl)
Critical Step: This reaction converts the stable alcohol to the reactive chloride. Moisture

exclusion is paramount.

Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.
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Dissolution: Suspend MC-Val-Ala-PAB-OH (1.0 g, 2.05 mmol) in anhydrous DCM (20 mL).

Cool to 0°C in an ice bath.

Chlorination: Add Thionyl Chloride (SOCl₂) (300 µL, 4.1 mmol, 2.0 eq) dropwise over 5

minutes.

Alternative: For highly sensitive payloads, use Methanesulfonyl Chloride (MsCl) (3 eq) and

LiCl (5 eq) in THF/DMF, but SOCl₂ is standard for this linker.

Reaction: Remove the ice bath and allow to warm to RT. Stir for 1–2 hours. The suspension

should clear as the chloride forms (it is more soluble in DCM).

Monitoring: Check by TLC (DCM:MeOH 95:5). The chloride runs higher (more non-polar)

than the alcohol.

Work-up: Evaporate the solvent and excess SOCl₂ under a stream of Nitrogen or reduced

pressure (keep bath < 30°C).

Purification (Precipitation): Redissolve the residue in a minimum volume of dry DCM (2 mL)

and precipitate into anhydrous Hexane/Ether (1:1, 50 mL).

Isolation: Centrifuge or filter rapidly under Argon. Dry under high vacuum for 1 hour.

Storage: Store immediately at -80°C under Argon.

Analytical Data & Quality Control
Data Summary Table
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Parameter Specification Method

Appearance White to pale yellow powder Visual

Purity ≥ 95.0%
HPLC (C18, ACN/H₂O + 0.1%

TFA)

Identity MW: ~505.0 g/mol LC-MS (ESI+)

Chlorine Content
Positive Beilstein or MS

confirms isotope pattern
MS (³⁵Cl/³⁷Cl ratio 3:1)

Solubility Soluble in DMSO, DMF, DCM Visual

HPLC Method (Reverse Phase)
Column: Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% B to 95% B over 20 min.

Note: The Chloride is reactive; analyze immediately. In aqueous HPLC, it may hydrolyze

back to the alcohol (PAB-OH) or form a methyl ether if MeOH is used. Use ACN/Water and

inject immediately.

Mechanism of Action (Payload Release)
Understanding the cleavage logic is essential for designing the payload attachment.
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Caption: Lysosomal processing of the Val-Ala linker leading to payload release.

Critical Notes & Troubleshooting
Chloride vs. Carbonate:

This protocol yields the Benzyl Chloride (PAB-Cl). This is used to create Ether linkages

(with phenols) or Alkylamines.

If you intend to create a Carbamate (e.g., for MMAE or MMAF), you must convert the PAB-

OH to a p-Nitrophenyl Carbonate (PAB-PNP) or Chloroformate using p-nitrophenyl
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chloroformate or phosgene, respectively. PAB-Cl will not form a carbamate.

Val-Ala vs. Val-Cit:

Val-Ala is significantly less hydrophilic than Val-Cit. While this helps with the solubility of

the linker intermediate itself, the final ADC may require PEGylation if the payload is also

very hydrophobic (e.g., PBDs).[4]

Stability:

MC-Val-Ala-PAB-Cl hydrolyzes in moist air. Always handle under inert atmosphere. If the

solid turns sticky, it has likely hydrolyzed to the alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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